[Tris(chloromethyl)silyl]benzene
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Overview
Description
[Tris(chloromethyl)silyl]benzene is an organosilicon compound characterized by the presence of three chloromethyl groups attached to a silicon atom, which is further bonded to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [tris(chloromethyl)silyl]benzene typically involves the reaction of chloromethylsilane with benzene under specific conditions. One common method includes the use of a catalyst such as aluminum chloride to facilitate the Friedel-Crafts alkylation reaction. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{ClCH}_2\text{SiCl}_3 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{Si(CH}_2\text{Cl})_3 ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[Tris(chloromethyl)silyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanol derivatives.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methylsilyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of [tris(alkoxymethyl)silyl]benzene or [tris(aminomethyl)silyl]benzene.
Oxidation: Formation of [tris(hydroxymethyl)silyl]benzene.
Reduction: Formation of [tris(methyl)silyl]benzene.
Scientific Research Applications
Chemistry
In chemistry, [tris(chloromethyl)silyl]benzene is used as a precursor for the synthesis of various organosilicon compounds. It serves as a building block for the preparation of hypercrosslinked polymers and other advanced materials.
Biology and Medicine
In biological and medical research, this compound is explored for its potential use in drug delivery systems and as a functional group in the design of bioactive molecules.
Industry
Industrially, this compound is utilized in the production of silicone-based materials, coatings, and adhesives. Its reactivity allows for the modification of surfaces to enhance properties such as hydrophobicity and adhesion.
Mechanism of Action
The mechanism by which [tris(chloromethyl)silyl]benzene exerts its effects involves the reactivity of the chloromethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The silicon atom in the compound can also participate in coordination chemistry, interacting with other molecules and ions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: An organosilicon compound with three methyl groups attached to silicon.
(Trimethylsilyl)methyl chloride: Similar structure but with a methyl group instead of a benzene ring.
Uniqueness
[Tris(chloromethyl)silyl]benzene is unique due to the presence of three reactive chloromethyl groups attached to a silicon atom bonded to a benzene ring. This structure imparts distinct reactivity and versatility, making it valuable in various applications compared to its simpler counterparts like trimethylsilyl chloride.
Properties
IUPAC Name |
tris(chloromethyl)-phenylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3Si/c10-6-13(7-11,8-12)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOQQIXNNQZLPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCl)(CCl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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